molecular formula C18H20N2O3 B12190854 1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone

1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone

Cat. No.: B12190854
M. Wt: 312.4 g/mol
InChI Key: FGVXTKKEDRMNND-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone is a heterocyclic compound featuring a spirocyclic 1-oxa-4-azaspiro[4.5]decane core linked to a 5-phenyl-1,2-oxazol-3-yl group via a methanone bridge. This structure combines a rigid spirocyclic system with an aromatic oxazole moiety, which may confer unique physicochemical and biological properties.

Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and ORTEP-III for visualization, ensuring precise determination of bond angles and ring puckering .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

1-oxa-4-azaspiro[4.5]decan-4-yl-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C18H20N2O3/c21-17(20-11-12-22-18(20)9-5-2-6-10-18)15-13-16(23-19-15)14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2

InChI Key

FGVXTKKEDRMNND-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Sodium Azide-Mediated Cyclization for Oxazole Formation

The oxazole ring in 1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone is synthesized via azide intermediates. A representative procedure involves treating 2-bromo-1-(4-nitrophenyl)ethan-1-one with sodium azide in a mixed solvent system of acetonitrile and water at room temperature. The reaction proceeds via nucleophilic substitution, yielding 2-azido-1-(4-nitrophenyl)ethan-1-one after 2 hours. Subsequent purification by flash chromatography (heptane/ethyl acetate, 9:1) affords the azide intermediate in 49% yield. Cyclization to the oxazole moiety is achieved under thermal or catalytic conditions, though specific details for the target compound require extrapolation from analogous syntheses.

BF3·Et2O-Catalyzed Spiro-Ring Construction

The 1-Oxa-4-azaspiro[4.5]decane core is synthesized using β-acylamino ketone precursors. In a protocol adapted from spirooxazoline syntheses, β-acylamino ketone derivatives react with phenyliodine diacetate (PIDA) in dichloromethane, catalyzed by boron trifluoride etherate (BF3·Et2O). For example, treatment of β-acylamino ketone 1a (1.0 mmol) with PIDA (2.0 mmol) and BF3·Et2O (0.25 mmol) at 0°C induces spirocyclization, yielding spirooxazolines after 5–6 hours. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 80:20) provides the spirocyclic product in 74% yield. This method highlights the role of Lewis acids in facilitating ring closure and stabilizing transition states.

Microwave-Assisted Coupling of Spiro and Oxazole Moieties

The final assembly of this compound employs microwave-enhanced coupling. A general procedure involves reacting the spirocyclic intermediate with 5-phenyl-1,2-oxazol-3-ylmethanone precursors in toluene under microwave irradiation (85°C, 800 W). For analogous compounds, this method reduces reaction times to 8 minutes while achieving yields of 70–86%. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate, 6:1), ensuring minimal decomposition of heat-sensitive functional groups.

Data Tables

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Oxazole CyclizationNaN3, CH3CN/H2O, rt, 2 h49%
Spiro-Ring FormationPIDA, BF3·Et2O, CH2Cl2, 0°C to rt, 5–6 h74%
Microwave CouplingToluene, 85°C, 800 W, 8 min70–86%

Table 2: Purification Methods

IntermediatePurification TechniquePurity OutcomeSource
Azide IntermediateFlash chromatography (Heptane/EtOAc 9:1)>95%
SpirooxazolineSilica gel (Petroleum ether/EtOAc 80:20)74%
Final CompoundSilica gel (Petroleum ether/EtOAc 6:1)70–86%

Research Findings

Solvent Systems and Reaction Efficiency

The choice of solvent significantly impacts reaction kinetics and yields. For azide-mediated cyclization, acetonitrile/water mixtures enhance solubility of sodium azide while stabilizing reactive intermediates. In contrast, anhydrous dichloromethane is critical for BF3·Et2O-catalyzed spirocyclization, as moisture deactivates the Lewis acid catalyst. Microwave-assisted reactions in toluene benefit from high dielectric constant, enabling rapid heating and reduced side reactions.

Catalytic Optimization

BF3·Et2O (0.25 equiv) proves optimal for spiro-ring formation, balancing catalytic activity with minimal byproduct generation. Excess catalyst leads to over-oxidation, while lower quantities result in incomplete cyclization. Similarly, the addition of KI (0.2 equiv) in azide reactions accelerates substitution rates by facilitating bromide displacement.

Scalability and Purification Challenges

Flash chromatography remains the dominant purification method, though yields vary with substrate polarity. Nonpolar intermediates (e.g., azides) separate efficiently in heptane/ethyl acetate, while polar spirooxazolines require higher ethyl acetate ratios. Scaling reactions to >10 mmol introduces challenges in exotherm management, necessitating controlled addition of reagents like PIDA .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antitumor Activity

Numerous studies have evaluated the anticancer potential of derivatives of 1-Oxa-4-azaspiro[4.5]dec compounds. A significant study demonstrated that several derivatives exhibited moderate to potent activity against various human cancer cell lines, including:

Compound Cell Line IC50 (µM)
11bA549 (Lung)0.18
11hA549 (Lung)0.19
11dMDA-MB-231 (Breast)0.08
11kMDA-MB-231 (Breast)0.09
12cHeLa (Cervical)0.14

These findings suggest that certain derivatives could serve as lead compounds for further development in cancer therapy .

Neurological Applications

Beyond oncology, compounds related to 1-Oxa-4-azaspiro[4.5]dec have been investigated for their potential in treating neurological disorders. Some derivatives have shown promise as modulators of nicotinic acetylcholine receptors, which are implicated in various cognitive functions and disorders such as Alzheimer's disease and schizophrenia . The ability to selectively target these receptors could lead to new therapeutic strategies for managing cognitive decline.

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the synthesis and biological evaluation of a series of novel spiro compounds derived from 1-Oxa-4-azaspiro[4.5]dec. The researchers found that these compounds exhibited significant cytotoxic effects on human lung, breast, and cervical cancer cell lines, indicating their potential as effective anticancer agents. The study also highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuropharmacological Potential

Another research effort focused on the neuropharmacological properties of related compounds targeting α7 nicotinic acetylcholine receptors. This work provided insights into how structural variations in spiro compounds can influence receptor binding and activation, suggesting pathways for developing drugs aimed at improving cognitive function and treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. In the context of its antitumor activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways and interacting with cellular proteins . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit enzymes critical for cell proliferation.

Comparison with Similar Compounds

4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane

This compound shares the 1-oxa-4-azaspiro[4.5]decane core but replaces the oxazole-methanone group with a dichloroacetyl moiety. It is utilized as a pesticide, highlighting the role of spirocyclic systems in agrochemical activity. The dichloroacetyl group likely enhances electrophilic reactivity, enabling herbicidal action, whereas the target compound’s oxazole group may favor target-specific interactions .

4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione

Here, the spiro system incorporates a triazole-thione group instead of oxazole-methanone. This compound’s crystallographic data (e.g., Acta Crystallographica reports) reveal distinct puckering parameters, emphasizing how heteroatom changes affect ring conformation .

Oxazole-Containing Derivatives

5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone

This analog replaces the spirocyclic system with a 4-phenylpiperazine group. It exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 21.85 μM), suggesting that the oxazole-methanone scaffold is critical for enzyme interaction.

1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one

Lacking the spirocyclic system, this compound has a simpler propan-2-one substituent. Its logP of 2.47 indicates moderate lipophilicity, whereas the target compound’s spiro ring may increase molecular weight (est. ~300 g/mol) and polarity, influencing solubility and membrane permeability .

Functional Group Variations

2-(1-Oxa-4-azaspiro[4.5]dec-4-yl)ethyl Methacrylate

This derivative incorporates a methacrylate group, enabling polymerization for industrial applications. The ethoxy linkage contrasts with the methanone bridge in the target compound, demonstrating how functional group choice tailors compounds for specific uses (e.g., agrochemicals vs. materials science) .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use
Target Compound C₁₉H₂₀N₂O₃* ~324.39 Spirocyclic oxazole-methanone Under investigation
5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone C₂₀H₁₈ClN₃O₂ 367.83 Chlorophenyl oxazole, piperazine AChE inhibitor (IC₅₀ = 21.85 μM)
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane C₁₀H₁₃Cl₂NO₂ 250.12 Dichloroacetyl Pesticide
1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one C₁₂H₁₁NO₂ 201.22 Propan-2-one No reported activity

*Estimated based on structural similarity.

Biological Activity

1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone, a compound with the CAS number 951958-83-1, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molecular weight of 312.4 g/mol. The structure features a spirocyclic framework that is often associated with diverse biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-aminophenol and α-glycolic or lactic acid. The key reaction is a metal-catalyzed oxidative cyclization that forms the desired spiro compound. This method has been optimized to achieve high yields and purity of the product .

Antitumor Activity

Research has demonstrated that derivatives of 1-Oxa-4-azaspiro[4.5]decane exhibit significant antitumor activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
11bA549 (Lung)0.18
11hA549 (Lung)0.19
11dMDA-MB-231 (Breast)0.08
11hMDA-MB-231 (Breast)0.08
11kMDA-MB-231 (Breast)0.09
11hHeLa (Cervical)0.15
11kHeLa (Cervical)0.14
12cHeLa (Cervical)0.14

These results indicate that several derivatives possess potent cytotoxicity, particularly against lung and breast cancer cell lines .

The mechanism by which these compounds exert their antitumor effects is still under investigation; however, it is believed that they may induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and interference with cell cycle progression .

Case Studies

In a study published in Molecules, researchers synthesized a series of novel derivatives based on the spirocyclic framework and evaluated their biological activities against human cancer cell lines. The results highlighted the superior efficacy of certain compounds (notably 11h ) across multiple cancer types, suggesting further development could lead to new therapeutic agents .

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